Predicted Lipophilicity (XLogP3-AA) Profile
The predicted lipophilicity of 1,5-Difluorobicyclo[3.3.1]nonane, as measured by XLogP3-AA, is 2.7 [1]. This value represents a moderate level of lipophilicity, which is a key determinant of membrane permeability, solubility, and metabolic stability in drug discovery. The presence of two fluorine atoms on the rigid bicyclo[3.3.1]nonane scaffold contributes to this property, differentiating it from less lipophilic, non-fluorinated analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Bicyclo[3.3.1]nonane (unsubstituted parent, not available) / General class of non-fluorinated bicyclo[3.3.1]nonanes |
| Quantified Difference | Quantitative difference from parent not available; however, fluorination is a known strategy to increase lipophilicity in bicyclic systems [2]. |
| Conditions | Predicted by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantitative lipophilicity value allows for rational comparison with other potential scaffolds or building blocks, guiding selection for projects where a defined range of membrane permeability or solubility is required.
- [1] PubChem. (2025). Computed Properties for 1,5-Difluorobicyclo[3.3.1]nonane. View Source
- [2] Kihakh, S., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. View Source
